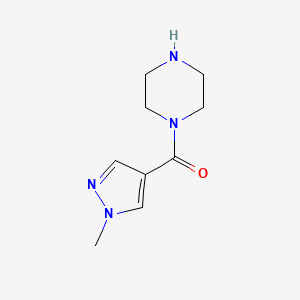
Decahydro-6,9,9-trimethyl-1,4-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is a complex organic compound with a unique tricyclic structure. It is characterized by its three interconnected rings and the presence of three methyl groups at specific positions. The molecular formula for this compound is C14H24, and it has a molecular weight of 192.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by selective methylation to introduce the three methyl groups at the desired positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions is common, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule by replacing hydrogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in halogenated derivatives .
Applications De Recherche Scientifique
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and therapeutic agents, is ongoing.
Mécanisme D'action
The mechanism by which 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure provides stability and reactivity, allowing it to participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,11,11-trimethyltricyclo[5.3.1.0~1,5~]undecane: Another tricyclic compound with a similar structure but different ring sizes and connectivity.
4,11,11-trimethyltricyclo[6.2.1.0^{2,7}]undecane: A closely related compound with slight variations in the ring structure and methyl group positions.
Uniqueness
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is unique due to its specific tricyclic arrangement and the positions of its methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
67893-06-5 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C14H24/c1-9-4-5-10-11(8-9)13-7-6-12(10)14(13,2)3/h9-13H,4-8H2,1-3H3 |
Clé InChI |
CRDREESKXHONIB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C3CCC(C2C1)C3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)

![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)

![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)
